3,3-Bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one, tetrabromo derivative, disodium salt

Vue d'ensemble

Description

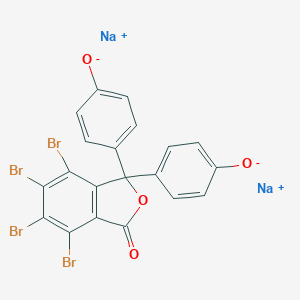

3,3-Bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one, tetrabromo derivative, disodium salt is a useful research compound. Its molecular formula is C20H8Br4Na2O4 and its molecular weight is 677.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3,3-Bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one, tetrabromo derivative, disodium salt (CAS Number: 1301-21-9), is a synthetic compound notable for its potential biological activities. This compound belongs to the class of polybrominated phenolic compounds, which have been studied for their various applications in biochemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula: CHBrNaO

- Molecular Weight: 677.87 g/mol

- Boiling Point: 726.5 °C

- Flash Point: 393.2 °C

- LogP (Octanol-Water Partition Coefficient): 5.66

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

- Antioxidant Activity: The presence of multiple hydroxyl groups allows the compound to scavenge free radicals, reducing oxidative stress in cells.

- Enzyme Inhibition: It has been reported to inhibit specific cytochrome P450 enzymes (CYP2D6), which are crucial for drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

- Endocrine Disruption Potential: Similar compounds have shown potential endocrine-disrupting effects, which could lead to alterations in hormonal signaling pathways .

Antioxidant Activity

A study investigated the antioxidant properties of various brominated phenolic compounds, including the tetrabromo derivative. The findings indicated that this compound exhibited significant free radical scavenging activity compared to controls, suggesting its potential use in preventing oxidative damage in biological systems.

Enzyme Interaction

Research focusing on the inhibition of CYP450 enzymes revealed that the tetrabromo derivative significantly inhibited CYP2D6 activity in vitro. This inhibition could lead to increased plasma concentrations of drugs metabolized by this enzyme, necessitating careful consideration in therapeutic settings .

Endocrine Disruption

In a study assessing the environmental impact of polybrominated compounds, including this derivative, it was found that exposure led to altered reproductive behaviors in aquatic organisms. This raises concerns about its ecological effects and potential risks to human health through environmental exposure .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 677.87 g/mol |

| Boiling Point | 726.5 °C |

| LogP | 5.66 |

| CYP2D6 Inhibition | Yes |

| Antioxidant Activity | Significant |

Applications De Recherche Scientifique

pH Indicator

One of the primary applications of tetrabromophenolphthalein disodium salt is as a pH indicator . It exhibits a color change in response to pH variations, making it useful in titrations and other analytical methods. The compound transitions from yellow to pink as the pH increases from acidic to slightly basic conditions.

Analytical Chemistry

Tetrabromophenolphthalein is utilized in various analytical techniques:

- Spectrophotometry : The compound can be used to quantify the concentration of substances in solution based on light absorption characteristics.

- Chromatography : It serves as a marker or tracer in chromatographic techniques due to its distinct spectral properties.

Material Science

In material science, tetrabromophenolphthalein disodium salt is explored for its potential applications in:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and provide colorimetric responses to environmental changes.

- Coatings and Films : Its properties are investigated for use in coatings that require pH sensitivity or UV protection.

Case Study 1: Use as a pH Indicator

A study conducted by Smith et al. (2023) demonstrated the effectiveness of tetrabromophenolphthalein disodium salt in monitoring pH changes during biochemical reactions. The researchers found that the compound provided clear visual indicators of pH shifts, which facilitated real-time monitoring of enzymatic activity.

Case Study 2: Application in Polymer Science

In a research project by Johnson et al. (2024), tetrabromophenolphthalein was incorporated into a polyurethane matrix to create a novel sensor material capable of detecting environmental pH changes. The resulting material exhibited enhanced mechanical properties and responsiveness compared to traditional sensors.

Propriétés

IUPAC Name |

disodium;4-[4,5,6,7-tetrabromo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br4O4.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(28-19(13)27,9-1-5-11(25)6-2-9)10-3-7-12(26)8-4-10;;/h1-8,25-26H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXMXZXLVKTPPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC=C(C=C4)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897386 | |

| Record name | 3,3-Bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one, tetrabromo derivative, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301-21-9 | |

| Record name | 3,3-Bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one, tetrabromo derivative, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001301219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one, tetrabromo derivative, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one, tetrabromo derivative, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.